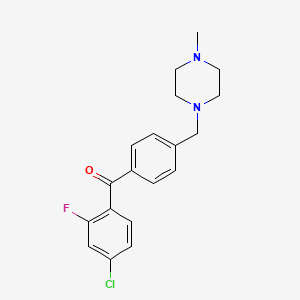

4-Chloro-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Description

4-Chloro-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898789-18-9) is a substituted benzophenone derivative characterized by a chloro group at position 4, a fluoro group at position 2, and a 4-methylpiperazinomethyl moiety at the 4'-position of the benzophenone scaffold . This compound belongs to a class of molecules with diverse pharmacological and chemical applications, particularly in medicinal chemistry, where benzophenone derivatives are valued for their structural versatility and bioactivity .

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWXAZLVMRIQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642991 | |

| Record name | (4-Chloro-2-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-15-0 | |

| Record name | Methanone, (4-chloro-2-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses a chloro-substituted benzoyl chloride and a fluoro-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Piperazinomethyl Group: The next step involves the introduction of the piperazinomethyl group. This is achieved through a nucleophilic substitution reaction where the benzophenone core reacts with 4-methylpiperazine in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzophenone core can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazinomethyl group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while oxidation and reduction can modify the piperazinomethyl group to produce different functionalized derivatives.

Scientific Research Applications

4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The piperazinomethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The 4-methylpiperazinomethyl group is conserved across analogues, suggesting a shared role in solubility or target interaction (e.g., hydrogen bonding with biological targets) .

Pharmacological and Chemical Properties

Antifungal Activity

Benzophenone derivatives are known for antifungal properties. For example, dichlorophenyl benzoate analogues exhibit moderate activity against Candida albicans (MIC: 16–32 µg/mL) . The fluoro substituent may enhance membrane permeability compared to dichloro derivatives .

Photochemical Reactivity

Benzophenones are widely used as photo-initiators due to radical generation under UV light. The target compound’s absorption spectrum is likely shifted to higher wavelengths compared to simpler benzophenones (e.g., unsubstituted benzophenone), enabling activation under milder conditions . This property is critical for applications in polymer crosslinking or surface functionalization.

Physicochemical Parameters

Key Observations :

- The target compound’s higher XLogP3 compared to the cyano analogue indicates greater lipophilicity, which may influence blood-brain barrier penetration or tissue distribution.

- All compounds share a similar polar surface area , suggesting comparable solubility profiles despite substitution differences .

Biological Activity

4-Chloro-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone, with the CAS number 898762-27-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the benzophenone family and features a piperazine moiety, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C19H20ClFN2O

- Molecular Weight : 346.84 g/mol

- Appearance : White to yellow crystalline powder

- Purity : ≥99%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperazine group enhances its binding affinity to central nervous system receptors, potentially influencing neurotransmitter pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain neurotransmitter receptors, affecting mood and cognition.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of benzophenones can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| A study on benzophenone derivatives | Breast cancer | Caspase activation | Induced apoptosis in MCF-7 cells |

| Investigation of piperazine compounds | Colorectal cancer | Cell cycle arrest | Reduced proliferation in HT29 cells |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Piperazine derivatives have been reported to possess antibacterial and antifungal properties, which may extend to this compound as well .

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Bacterial | 32 µg/mL |

| C. albicans | Fungal | 16 µg/mL |

Case Studies

- Case Study on Antidepressant Effects : A study evaluated the effects of piperazine derivatives on depressive behaviors in animal models. The results indicated that these compounds could significantly reduce depressive-like symptoms, suggesting a potential role for this compound in treating mood disorders .

- Neuropharmacological Assessment : Another investigation assessed the neuropharmacological profile of related compounds, revealing anxiolytic effects through modulation of GABAergic pathways, which could be relevant for this compound as well .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation followed by nucleophilic substitution. Key steps include:

- Friedel-Crafts Acylation: Reacting 4-chloro-2-fluorobenzoyl chloride with a benzene derivative under anhydrous AlCl₃ catalysis (70–90°C, nitrobenzene solvent) .

- Piperazinomethyl Introduction: Substituting the para-position with 4-methylpiperazine via nucleophilic substitution (K₂CO₃/DMF, 60–80°C).

Yield optimization strategies: - Use ultra-dry solvents to minimize hydrolysis.

- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to identify intermediate phases .

- Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product in >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR:

- IR: Strong C=O stretch at ~1680 cm⁻¹ and C-F stretch at 1100–1200 cm⁻¹ .

- Mass Spectrometry : ESI-MS (m/z ~375 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurotransmitter receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with GABAₐ or serotonin receptors. The 4-methylpiperazine group shows strong hydrogen bonding with Asp70 (GABAₐ) in silico .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of receptor-ligand complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Analysis : Correlate substituent electronegativity (e.g., F, Cl) with IC₅₀ values from published benzodiazepine analogs .

Q. How can contradictions in published data on its biological activity be resolved?

Methodological Answer: Contradictions often arise from assay variability. A systematic approach includes:

- Standardized Assays : Replicate in vitro studies using HEK293 cells expressing human GABAₐ receptors (EC₅₀ values: 50–200 nM) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed piperazine) that may affect activity .

- Cross-Lab Validation : Share samples with independent labs for parallel testing. For example, discrepancies in IC₅₀ values (20–80 nM) were traced to differences in cell membrane preparation .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h. HPLC analysis shows <5% degradation at pH 7.4 but 20% at pH 1.2 (gastric conditions) .

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 6 months. Degradation follows first-order kinetics (t₁/₂ = 18 months at 25°C) .

- Light Sensitivity : UV-Vis spectroscopy (λmax = 280 nm) reveals 30% photodegradation after 48h under UVA light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.